Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-methylphenyl)piperidine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Another piperidine derivative with similar structural features.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Properties
CAS No. |
651053-87-1 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
phenyl 4-(2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-15-7-5-6-10-18(15)16-11-13-20(14-12-16)19(21)22-17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3 |
InChI Key |
LWCLMQQHJMHMII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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